molecular formula C11H17N3O3 B5300823 5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5300823
M. Wt: 239.27 g/mol
InChI Key: PIQVQFQJXYFBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTP is a pyrimidine derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. This compound has also been shown to inhibit the activity of various enzymes, such as COX-2 and MMPs, which are involved in the inflammatory response and tumor growth. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of the hepatitis B virus.

Advantages and Limitations for Lab Experiments

5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to exhibit various biological activities, which make it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. This compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to further investigate the mechanism of action of this compound. This could involve identifying the specific signaling pathways and enzymes that are modulated by this compound. Another potential direction is to investigate the potential therapeutic applications of this compound in various diseases, such as cancer, inflammation, and viral infections. This could involve conducting preclinical and clinical trials to evaluate the safety and efficacy of this compound. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a multistep process, which involves the reaction of 4-methylpentan-2-amine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with triethyl orthoformate. The final product is obtained by the hydrolysis of the ester group with sodium hydroxide. The purity of this compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been shown to have anti-viral properties by inhibiting the replication of the hepatitis B virus.

properties

IUPAC Name

6-hydroxy-5-(4-methylpentyliminomethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-7(2)4-3-5-12-6-8-9(15)13-11(17)14-10(8)16/h6-7H,3-5H2,1-2H3,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQVQFQJXYFBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCN=CC1=C(NC(=O)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.